![molecular formula C20H18N4O2 B12690371 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol CAS No. 30828-87-6](/img/structure/B12690371.png)
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) which are conjugated with aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the diazotization of 4-amino-3-methylphenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with another aromatic amine, such as 4-aminophenol, under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the azo bond.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol involves its ability to undergo reversible photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which affects its color and other physical properties. This photoresponsive behavior is exploited in various applications, including light-controlled polymers and molecular switches .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar photoisomerization properties.
Methyl Orange: A commonly used azo dye with applications in pH indicators.
Disperse Orange 3: An azo dye used in textile industries.
Uniqueness
4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo compounds. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
30828-87-6 |
|---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-12-18(25)8-9-19(13)24-22-16-5-3-15(4-6-16)21-23-17-7-10-20(26)14(2)11-17/h3-12,25-26H,1-2H3 |
InChI Key |
JCQDQWMRANMFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


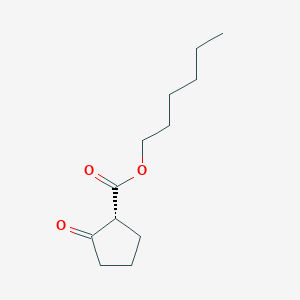

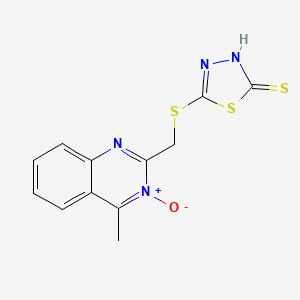
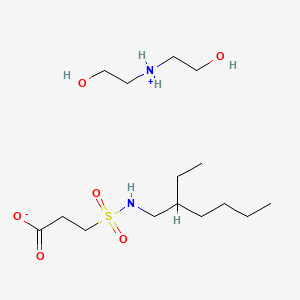
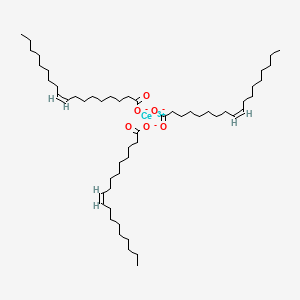
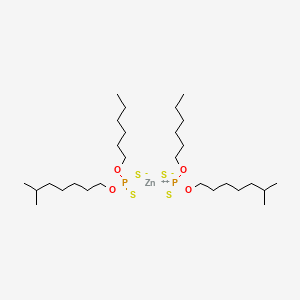
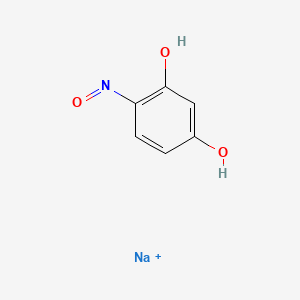
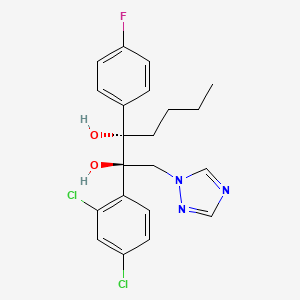
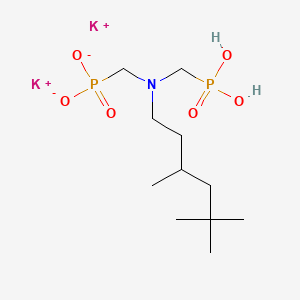
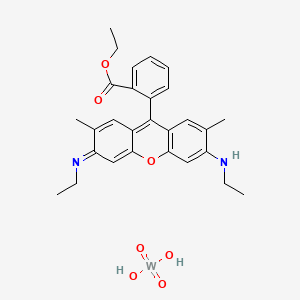


![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)

